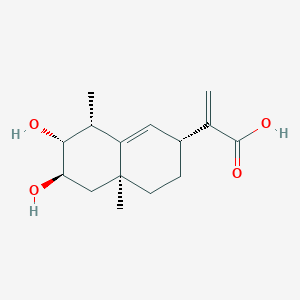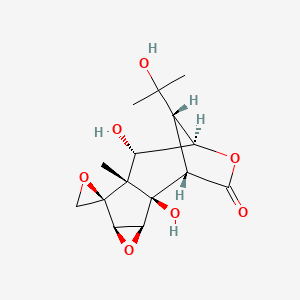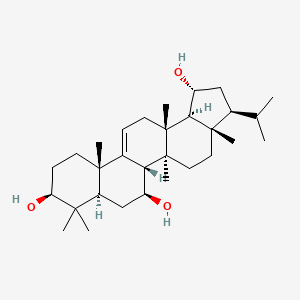
Dibromobis(triethylphosphine)nickel(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibromobis(triethylphosphine)nickel(II) is a coordination compound that is widely used in scientific research. It is a nickel complex that contains two bromide ions and two triethylphosphine ligands. This compound has been extensively studied due to its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of dibromobis(triethylphosphine)nickel(II) is complex and varies depending on the reaction it is involved in. In general, this compound acts as a Lewis acid and coordinates with the reactants to form a reactive intermediate. This intermediate then undergoes further reactions to form the desired product.
Biochemical and Physiological Effects:
Dibromobis(triethylphosphine)nickel(II) has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause skin irritation and respiratory problems if inhaled. Therefore, it should be handled with care and proper safety precautions should be taken when working with this compound.
Advantages and Limitations for Lab Experiments
The advantages of using dibromobis(triethylphosphine)nickel(II) in lab experiments include its high catalytic activity, versatility, and ease of synthesis. However, its limitations include its toxicity and potential environmental impact. Therefore, proper safety measures should be taken when working with this compound, and its use should be carefully monitored.
Future Directions
There are several future directions for research on dibromobis(triethylphosphine)nickel(II). One area of interest is the development of new catalytic applications for this compound, particularly in the field of green chemistry. Another area of interest is the study of its potential toxicity and environmental impact, with the aim of developing safer and more sustainable alternatives. Finally, there is a need for further research on the mechanism of action of this compound, particularly in complex reactions involving multiple reactants.
Synthesis Methods
The synthesis of dibromobis(triethylphosphine)nickel(II) can be achieved by reacting nickel(II) bromide with triethylphosphine in the presence of a suitable solvent. The reaction typically takes place at room temperature and can be completed within a few hours. The resulting product is a yellow crystalline solid that is highly soluble in organic solvents.
Scientific Research Applications
Dibromobis(triethylphosphine)nickel(II) has been widely used in scientific research, particularly in the fields of catalysis and organic synthesis. It has been shown to be an effective catalyst in various reactions, including cross-coupling reactions, hydrogenation reactions, and oxidation reactions. In addition, this compound has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
properties
CAS RN |
19224-77-2 |
|---|---|
Product Name |
Dibromobis(triethylphosphine)nickel(II) |
Molecular Formula |
C12H12N2OS |
Molecular Weight |
0 |
synonyms |
Dibromobis(triethylphosphine)nickel(II) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(4-Chlorophenyl)acetyl]-2-methylmorpholine](/img/structure/B1180646.png)
![[3-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] 11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1180650.png)

